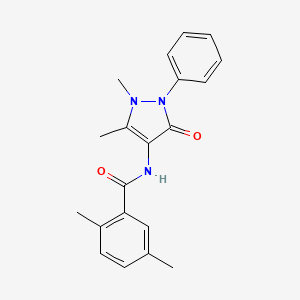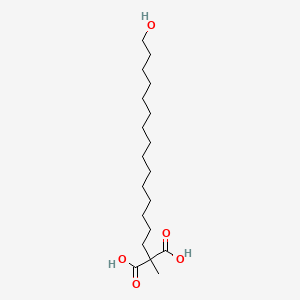
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as CNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX has been extensively studied for its pharmacological properties and has become a valuable tool in neuroscience research.
作用機序
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction and maintenance of LTP. By blocking AMPA receptors, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can also reduce the excitotoxicity and neurodegeneration associated with excessive glutamate release.
Biochemical and Physiological Effects
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of neuronal excitability, and the prevention of neurodegeneration. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.
実験室実験の利点と制限
The main advantage of 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide as a research tool is its high selectivity for AMPA receptors, which allows for the specific inhibition of glutamate-mediated synaptic transmission. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions of glutamate receptors in vivo. Additionally, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and its role in synaptic plasticity and neurodegeneration. One area of interest is the development of more selective AMPA receptor antagonists, which could provide greater specificity and accuracy in studying the role of glutamate receptors in synaptic transmission. Another area of research is the investigation of the downstream signaling pathways that are affected by 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and other glutamate receptor antagonists, which could provide insight into the mechanisms underlying synaptic plasticity and neurodegeneration. Finally, the use of 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide and other glutamate receptor antagonists in clinical trials for neurodegenerative diseases such as Alzheimer's and Parkinson's disease could provide a potential therapeutic avenue for these conditions.
合成法
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be synthesized by several methods, including the reaction of 2,6-dichloronitrobenzene with dimethylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with piperazine and sulfamic acid. Alternatively, 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide can be synthesized by the reaction of 2,3-dichloroquinoxaline with dimethylamine and sulfamic acid.
科学的研究の応用
4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has been widely used as a research tool to investigate the role of glutamate receptors in synaptic transmission and plasticity. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby inhibiting the formation and maintenance of long-term potentiation (LTP) and synaptic plasticity. 4-(2-chloro-6-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as epilepsy and stroke.
特性
IUPAC Name |
4-(2-chloro-6-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O4S/c1-14(2)22(20,21)16-8-6-15(7-9-16)12-10(13)4-3-5-11(12)17(18)19/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAJLIJXEGJATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-nitrophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)

![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)

![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)
![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)

